Journal Name:Nature Materials
Journal ISSN:1476-1122
IF:47.656
Journal Website:http://www.nature.com/nmat/index.html
Year of Origin:2002
Publisher:Nature Publishing Group
Number of Articles Per Year:146
Publishing Cycle:Monthly
OA or Not:Not
Iron-catalyzed dimerization of pyrrolo[2,1-a]isoquinolines and pyrrolo[1,2-a]quinolines
Nature Materials ( IF 47.656 ) Pub Date: 2023-07-16 , DOI: 10.1016/j.tetlet.2023.154657
We have developed an iron catalyzed oxidative dimerization of pyrrolo[2,1-a]isoquinolines and pyrrolo[1,2-a]quinolines. A series of dimeric pyrrolo[2,1-a]isoquinolines and pyrrolo[1,2-a]quinolines can be prepared efficiently under mild reaction conditions with DTBP as oxidant and HFIP as solvent (19 examples, 42–76% yield).
Detail
n-Bu4NI/H2O2-catalyzed mild conversion of hydroxamic acids to carboxylic acids
Nature Materials ( IF 47.656 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.tetlet.2023.154656
A variety of aromatic and aliphatic hydroxamic acids were transformed into carboxylic acids employing tetra-n-butylammonium iodide and hydrogen peroxide. The reaction was executed across a range of substrates encompassing diverse functional groups, delivering good to excellent yields. This catalytic hydrolysis features gentle reaction conditions and the application of a non-hazardous, cleanly processed, and easy-to-manage oxidant.
Detail
A versatile switching method for N- or O-alkylation of 2-aminophenols using ionic liquids: Selective access to benzo[1,4]oxazine-2-one and benzo[1,4]oxazine-3-one derivatives
Nature Materials ( IF 47.656 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.tetlet.2023.154643
A new method is developed for efficient and chemoselective synthesis of benzo[1,4]oxazineone derivatives. By the choice of an appropriate ionic liquid, the process is directed towards selective O- or N-alkylation to give the desired isomeric structures, as the major product of the reaction. In the presence of choline hydroxide, benzo[1,4]oxazine-3-one derivatives are formed, while by using choline fluoride, the corresponding benzo[1,4]oxazine-2-ones are obtained. The latter pathway would be facilitated for sluggish reactants by in situ use of an alkyl halide.
Detail
A simpler and more effective process for the synthesis of bortezomib from commercially available molecules
Nature Materials ( IF 47.656 ) Pub Date: 2023-06-29 , DOI: 10.1016/j.tetlet.2023.154627
Multiple myeloma (MM) is the biggest normal cancer influencing the bone marrow and remains fatal for maximum patients, hence innovative therapies are taken. Bortezomib is an FDA-permitted drug for the therapy of patients with MM. We emphasized an alternative convergent method is developed for the synthesis of bortezomib molecule. The targeted compound was achieved with excellent yields, improved reaction conditions and mild reagents.
Detail
Visible light photocatalysis for aerobic oxidative cleavage of alkenes
Nature Materials ( IF 47.656 ) Pub Date: 2023-06-24 , DOI: 10.1016/j.tetlet.2023.154624
Aerobic oxidative cleavage of alkenes is presented to give aldehydes and ketones under visible light photocatalysis. A series of aryl substituted alkenes were tested to be suitable substrates in this strategy. Evidence proved that the initiation step undergoes an energy transfer pathway, which may help simplify the reaction condition and exhibit high tolerance of the substrate scope.
Detail
Visible light-mediated photocatalyst-free N-demethylation of aryl tertiary amines
Nature Materials ( IF 47.656 ) Pub Date: 2023-06-03 , DOI: 10.1016/j.tetlet.2023.154585
A visible light-mediated photocatalyst-free N-demethylation of aryl tertiary amines via EDA mechanism is described here. The N-demethylation of the arylamine is effectively enabled by forming an EDA complex of amine and PIDA, giving the corresponding secondary amines in moderate to good yields under irradiation with visible light. Relevant mechanistic experiments have demonstrated the reaction process is mediated by EDA complexes.
Detail
Henry reaction catalyzed by recyclable polyamine
Nature Materials ( IF 47.656 ) Pub Date: 2023-06-02 , DOI: 10.1016/j.tetlet.2023.154557
The catalytic Henry reaction is an important CC bond forming reaction between aldehyde/ketone and nitroalkane. Herein, a metal-free recyclable polyamine JP-2Y was developed and various β- nitroalcohols were prepared with acceptable yields (up to 91%) via the Henry reaction catalyzed by JP-2Y. In addition, for nitromethane, the protocol can be used for selective preparation of β-nitro alcohols or 1,3-dinitroalkanes by adjusting the reaction temperature and additive. The recyclability of JP-2Y was proved via catalyzing the reaction at gram-scale for at least 8 consecutive runs.
Detail
A DDQ-mediated ring-opening and aromatization cascade of a tetrahydrocarbazole-fused tetrahydrofuran for the synthesis of olivacine
Nature Materials ( IF 47.656 ) Pub Date: 2023-06-10 , DOI: 10.1016/j.tetlet.2023.154603
It is introduced that an N-MOM-tetrahydrocarbazole-fused tetrahydrofuran is a new intermediate for the synthesis of olivacine. Upon treatment with DDQ in a mixture of H2O-THF at 80 °C, it undergoes ring-opening, MOM-removal and aromatization in one pot to yield 1-methyl-carbazole-2-ethanol, an already known precursor for olivacine. Besides, several common transformations, such as α-alklylation of N-MOM-protected tetrahydrocarbazole-1-one with ethyl bromoacetate and reduction of a lactone to tetrahydrofuran with Red-Al, have been made good use.
Detail
Spiroindimicin Model Studies Reveal a Facile Route to Cyclopenta[c]pyrazoles
Nature Materials ( IF 47.656 ) Pub Date: 2023-06-03 , DOI: 10.1016/j.tetlet.2023.154582
Synthesis of the spirobisindole core of the [5,5]-spiroindimicin alkaloids by Fischer indolisation between a cyclopenta[b]indole-3-carbaldehyde and phenylhydrazine did not proceed as anticipated, instead forming a cyclopenta[c]pyrazole. Further investigation revealed this unusual rearrangement reaction shows good scope and comprises a straightforward method to access this heteroaromatic motif.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 CHEMISTRY, PHYSICAL 物理化学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0.90 356 Science Citation Index Science Citation Index Expanded Not
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